3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene
Description
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene is a poly-substituted aromatic compound featuring a benzene ring substituted with four isopropyl groups (propan-2-yl) at positions 1, 2, 4, and 5, and an iodine atom at position 2. This structure confers significant steric bulk and electronic effects due to the electron-donating isopropyl groups and the electron-withdrawing iodine substituent.
Key characteristics inferred from similar compounds:
- Molecular formula: Likely C16H25I (based on substitution of methyl groups in tetramethyl derivatives with larger propan-2-yl groups).
- Applications: Potential use in organic synthesis, catalysis, or materials science, particularly in cross-coupling reactions due to the iodine substituent.
Properties
Molecular Formula |
C18H29I |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
3-iodo-1,2,4,5-tetra(propan-2-yl)benzene |
InChI |
InChI=1S/C18H29I/c1-10(2)14-9-15(11(3)4)17(13(7)8)18(19)16(14)12(5)6/h9-13H,1-8H3 |
InChI Key |
ZVPUAVHCIHWFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1C(C)C)I)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene typically involves the iodination of 1,2,4,5-tetra(propan-2-yl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids derived from the oxidation of isopropyl groups.
Reduction Reactions: Products include hydrogenated benzene derivatives with the iodine atom replaced by hydrogen.
Scientific Research Applications
3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene involves its interaction with molecular targets through its iodine and isopropyl groups. The iodine atom can participate in halogen bonding, while the isopropyl groups can influence the compound’s hydrophobic interactions and steric effects. These interactions can modulate the compound’s reactivity and binding affinity to various molecular targets, affecting its overall biological and chemical activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Steric Effects
3-Iodo-1,2,4,5-tetramethylbenzene (CAS 2100-25-6)
- Molecular formula : C10H13I .
- Substituents : Methyl groups at positions 1, 2, 4, 5; iodine at position 3.
- Steric profile : Less bulky than the tetra(propan-2-yl) analog, enabling higher reactivity in substitution reactions .
1-Iodo-2,3,4,5-tetramethylbenzene (CAS 54509-71-6)
- Molecular formula : C10H13I .
- Substituents : Methyl groups at positions 2, 3, 4, 5; iodine at position 1.
2,5-Diiodotoluene (CAS 75838-38-9)
Electronic and Reactivity Differences
- Electron-withdrawing vs. donating groups : The iodine in 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene deactivates the ring, while the isopropyl groups donate electrons inductively. This creates a unique electronic environment compared to methyl-substituted analogs, which have weaker electron-donating effects .
- Reactivity in cross-coupling : The steric bulk of isopropyl groups in the tetra(propan-2-yl) derivative may hinder coupling reactions (e.g., Suzuki-Miyaura) compared to less bulky tetramethyl derivatives .
Thermal and Physical Properties
Note: Data for 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene is extrapolated; experimental values are lacking in provided sources.
Critical Analysis of Limitations
- Data Gaps : Empirical data on the tetra(propan-2-yl) derivative’s solubility, melting point, and reactivity are absent in the provided evidence. Comparative studies with methyl analogs are needed.
- Synthetic Challenges : The synthesis of tetra(propan-2-yl) derivatives likely requires harsh conditions due to steric hindrance, unlike tetramethyl analogs, which are more accessible .
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